N-Hydroxy-3,5-dimethylisoxazole-4-carboximidamide N-Hydroxy-3,5-dimethylisoxazole-4-carboximidamide
Brand Name: Vulcanchem
CAS No.: 102692-02-4
VCID: VC0012254
InChI: InChI=1S/C6H9N3O2/c1-3-5(6(7)8-10)4(2)11-9-3/h10H,1-2H3,(H2,7,8)
SMILES: CC1=C(C(=NO1)C)C(=NO)N
Molecular Formula: C6H9N3O2
Molecular Weight: 155.157

N-Hydroxy-3,5-dimethylisoxazole-4-carboximidamide

CAS No.: 102692-02-4

Cat. No.: VC0012254

Molecular Formula: C6H9N3O2

Molecular Weight: 155.157

* For research use only. Not for human or veterinary use.

N-Hydroxy-3,5-dimethylisoxazole-4-carboximidamide - 102692-02-4

Specification

CAS No. 102692-02-4
Molecular Formula C6H9N3O2
Molecular Weight 155.157
IUPAC Name N'-hydroxy-3,5-dimethyl-1,2-oxazole-4-carboximidamide
Standard InChI InChI=1S/C6H9N3O2/c1-3-5(6(7)8-10)4(2)11-9-3/h10H,1-2H3,(H2,7,8)
Standard InChI Key JFEPKMYXDAKZOH-UHFFFAOYSA-N
SMILES CC1=C(C(=NO1)C)C(=NO)N

Introduction

Chemical Identity and Classification

N-Hydroxy-3,5-dimethylisoxazole-4-carboximidamide is identified by CAS number 102692-02-4 and possesses the molecular formula C6H9N3O2 with a molecular weight of 155.157 g/mol. The compound belongs to the broader class of isoxazoles, which are aromatic organic heterocyclic compounds consisting of a five-membered ring containing adjacent nitrogen and oxygen atoms in the 1,2-positions . The isoxazole core (C3H3NO) serves as the foundation for numerous biologically active compounds, with this particular derivative featuring methyl substituents at positions 3 and 5, along with a carboximidamide group at position 4.

The IUPAC name for this compound is N'-hydroxy-3,5-dimethyl-1,2-oxazole-4-carboximidamide, which systematically describes its structural features. This nomenclature highlights the presence of the hydroxy group attached to the nitrogen of the carboximidamide moiety, distinguishing it from other isoxazole derivatives that may have different functional groups at the 4-position.

Structural Characteristics and Representation

Molecular Structure

The molecular structure of N-Hydroxy-3,5-dimethylisoxazole-4-carboximidamide consists of an isoxazole ring with two methyl groups at positions 3 and 5, and a carboximidamide group (-C(=NOH)NH2) at position 4. This arrangement creates a compound with multiple functional groups that can participate in various types of interactions, particularly hydrogen bonding through the hydroxamic acid-like motif.

Chemical Representation

The compound can be represented using several chemical notations:

Notation TypeRepresentation
SMILESCC1=C(C(=NO1)C)C(=NO)N
InChIInChI=1S/C6H9N3O2/c1-3-5(6(7)8-10)4(2)11-9-3/h10H,1-2H3,(H2,7,8)
InChIKeyJFEPKMYXDAKZOH-UHFFFAOYS

These notations provide standardized ways to represent the compound's structure in chemical databases and computational chemistry applications.

Relationship to Other Isoxazole Derivatives

N-Hydroxy-3,5-dimethylisoxazole-4-carboximidamide shares structural similarities with several other isoxazole derivatives that have established biological activities. The 3,5-dimethylisoxazole core appears in several compounds such as 3,5-dimethylisoxazole-4-carboxylic acid (C6H7NO3) and 3,5-dimethylisoxazol-4-yl isocyanate (C6H6N2O2) .

Comparison with Related Compounds

The following table compares N-Hydroxy-3,5-dimethylisoxazole-4-carboximidamide with related isoxazole derivatives:

CompoundMolecular FormulaMolecular WeightFunctional Group at Position 4
N-Hydroxy-3,5-dimethylisoxazole-4-carboximidamideC6H9N3O2155.157Carboximidamide (-C(=NOH)NH2)
3,5-Dimethylisoxazole-4-carboxylic acidC6H7NO3141.126Carboxylic acid (-COOH)
3,5-Dimethylisoxazol-4-yl isocyanateC6H6N2O2138.126Isocyanate (-N=C=O)
3,5-Dimethylisoxazole-4-carbonyl chlorideC6H6ClNO2159.569Carbonyl chloride (-COCl)

This comparison reveals that while these compounds share the same core structure, their different functional groups at position 4 likely confer distinct chemical and biological properties .

Synthesis Considerations

The synthesis of N-Hydroxy-3,5-dimethylisoxazole-4-carboximidamide likely follows strategies similar to those employed for other functionalized isoxazoles. Potential synthetic routes might involve:

  • Modification of 3,5-dimethylisoxazole-4-carboxylic acid to introduce the carboximidamide functionality

  • Cyclization reactions to form the isoxazole ring with the desired substituents already in place

  • Functional group interconversion from related precursors such as nitriles or carboxylic acids

Careful control of reaction conditions would be necessary to selectively functionalize the 4-position while maintaining the integrity of the isoxazole ring and the hydroxy group.

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